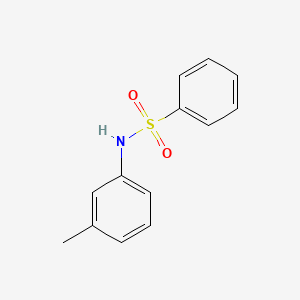

N-(3-Methylphenyl)benzenesulfonamide

Descripción general

Descripción

N-(3-Methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a 3-methylphenyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-methylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(3-Methylphenyl)benzenesulfonamide and its derivatives have been investigated for their anticancer properties. Research indicates that sulfonamides can act as effective inhibitors of cancer cell proliferation. For instance, studies on related compounds have shown promising results against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with significant selectivity and potency at low concentrations (1.52–6.31 μM) .

Case Study: Mechanistic Insights

In one study, derivatives of benzenesulfonamide were synthesized and evaluated for their anti-proliferative activity. The compound 4e demonstrated a remarkable ability to induce apoptosis in MDA-MB-231 cells, evidenced by a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups . This suggests that this compound could be a lead compound for further anticancer drug development.

Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are enzymes that play crucial roles in various physiological processes, including respiration and fluid balance. Inhibitors of these enzymes have therapeutic potential for treating conditions like glaucoma, epilepsy, and certain cancers.

Research Findings

Studies have shown that certain sulfonamide derivatives exhibit potent inhibitory effects on carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating a high degree of selectivity for CA IX over other isoforms . This specificity is critical for minimizing side effects and enhancing therapeutic efficacy.

Antibacterial Properties

The bacteriostatic properties of sulfonamides make them valuable in veterinary and human medicine. This compound has been evaluated for its antibacterial activity, showing effectiveness against various bacterial strains.

Application in Veterinary Medicine

Sulfonamides are widely used in veterinary practices due to their efficacy against bacterial infections in animals. Their application extends to fish pharmacology, where they help manage diseases in aquaculture settings .

Structural Studies and Crystal Engineering

The structural characteristics of this compound have been extensively studied using X-ray crystallography, revealing insights into its molecular geometry and intermolecular interactions. The compound exhibits a distorted tetrahedral geometry around the sulfur atom, which influences its biological activity .

Mecanismo De Acción

The mechanism of action of N-(3-Methylphenyl)benzenesulfonamide primarily involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .

Comparación Con Compuestos Similares

Benzenesulfonamide: The parent compound, lacking the 3-methylphenyl group.

N-(4-methylphenyl)benzenesulfonamide: A similar compound with the methyl group in the para position.

N-(3-chlorophenyl)benzenesulfonamide: A derivative with a chlorine atom instead of a methyl group.

Uniqueness: N-(3-Methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .

Actividad Biológica

N-(3-Methylphenyl)benzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a 3-methylphenyl moiety. This structure is critical for its biological activity, influencing its interaction with various biological targets.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA) enzymes, particularly carbonic anhydrase IX (CA IX), which is often overexpressed in cancer cells. By inhibiting CA IX, the compound disrupts pH regulation within tumor cells, leading to apoptosis and potential anticancer effects.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Properties : Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Some studies indicate that sulfonamide derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases .

- Antimicrobial Activity : Research has shown that certain sulfonamides exhibit antimicrobial effects against various pathogens, suggesting a broad spectrum of biological activity .

1. Anticancer Activity

A study demonstrated that this compound analogues exhibited potent inhibitory effects on CA IX, with IC50 values indicating significant selectivity for this enzyme over others. This selectivity enhances its potential as an anticancer agent .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| JC124 | 0.55 | CA IX |

| JC121 | 0.42 | CA IX |

2. Anti-inflammatory Effects

In vivo studies involving carrageenan-induced edema showed that certain derivatives of benzenesulfonamides significantly reduced inflammation in rat models. The compounds demonstrated up to 94% inhibition of edema at specific time points post-treatment .

3. Antimicrobial Activity

Research on various benzenesulfonamide derivatives highlighted their effectiveness against E. coli and S. aureus, with minimal inhibitory concentrations (MICs) indicating strong antimicrobial properties:

| Compound | MIC (mg/mL) | Pathogen |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

Análisis De Reacciones Químicas

Hydrolysis Reactions

N-(3-Methylphenyl)benzenesulfonamide undergoes acid- or base-catalyzed hydrolysis , yielding sulfonic acids and substituted anilines:

Reaction Pathways :

Conditions :

-

Acidic Hydrolysis : Concentrated HCl, reflux (110°C, 6–8 hours).

-

Basic Hydrolysis : NaOH (10%), ethanol/water, reflux (12 hours).

Applications :

-

Hydrolysis is critical for environmental degradation studies and metabolite analysis.

Substitution Reactions

The sulfonamide nitrogen and aromatic ring participate in nucleophilic and electrophilic substitutions :

a) Acylation at Sulfonamide Nitrogen

Reaction with acyl chlorides forms N-acylated derivatives:

Example :

Conditions :

b) Electrophilic Aromatic Substitution

The meta-methyl group directs electrophilic attack to the para position of the aniline ring:

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-N-(3-methylphenyl)benzenesulfonamide | 60–70 |

| Sulfonation | H₂SO₄ (fuming), 50°C | 4-Sulfo-N-(3-methylphenyl)benzenesulfonamide | 55–65 |

Mechanistic Insight :

-

The methyl group donates electron density via hyperconjugation, activating the ring for electrophilic substitution.

a) Oxidation

The sulfonamide group resists oxidation, but the methyl substituent can be oxidized to a carboxylic acid under strong conditions:

Reagents :

-

KMnO₄ (acidic medium), CrO₃/H₂SO₄

Product :

Yield : ~50% (requires optimized stoichiometry).

b) Reduction

The sulfonamide group is reduced to a thiol or amine using strong reducing agents:

Reagents :

-

LiAlH₄ (anhydrous ether) → Reduces –SO₂– to –S–

-

H₂/Pd-C → Reduces –SO₂NH– to –NH–

Applications :

-

Thiol derivatives are intermediates in synthesizing heterocyclic compounds.

Coordination Chemistry

The sulfonamide nitrogen acts as a ligand for metal ions , forming coordination complexes:

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | [Cu(L)₂(H₂O)₂]·2H₂O | Antimicrobial agents | |

| Zn(II) | Tetrahedral coordination | Enzyme inhibition studies |

Key Finding :

Comparative Reactivity

| Reaction Type | This compound | N-(4-Methylphenyl)benzenesulfonamide |

|---|---|---|

| Hydrolysis Rate | Faster (due to meta-methyl steric effects) | Slower (less steric hindrance) |

| Electrophilic Substitution Position | Para to methyl group | Ortho/para to methyl group |

| Coordination Strength | Moderate (electron-withdrawing –SO₂) | Weak (electron-donating –CH₃) |

Propiedades

IUPAC Name |

N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-6-5-7-12(10-11)14-17(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGIAHQDIKAYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159586 | |

| Record name | Benzenesulfono-m-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13587-57-0 | |

| Record name | N-(3-Methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13587-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfono-m-toluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfono-m-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.